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molecular formula C13H20N4O3 B8496648 7-(5-Hydroxyhexyl)-1,3-dimethylxanthine CAS No. 53547-04-9

7-(5-Hydroxyhexyl)-1,3-dimethylxanthine

Cat. No. B8496648
M. Wt: 280.32 g/mol
InChI Key: HSUAWWZANQUYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04515795

Procedure details

15 g of 7-(5-oxohexyl)-1,3-dimethylxanthine are dissolved in 100 ml of ethanol and mixed portionwise at room temperature with 3.8 g of sodium borohydride (110% of theory) in solid form or in alcoholic suspension. At the end of addition stirring takes place for 30 minutes. Subsequently heating takes place to boiling temperature. At this time the reaction is completed. The course of the reaction is followed by thin layer chromatography. The solvent is evaporated on a rotary evaporator. The residue is boiled e.g. with 50 ml of isopropanol or ethyl acetate. The insoluble substance is filtered off and discarded. The extract is crystallised by evaporation. 7-(5-hydroxyhexyl)-1,3-dimethylxanthine of m.p. 93° to 94° C. in a yield of 86% by weight is obtained. The substance after chromatography with silica gel F254 (Merck sheets) as the absorbent and with a mixture of benzene and acetone in a volume ratio of 60:40 as the eluting agent has a Rf -value of 0.15.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:20])[CH2:3][CH2:4][CH2:5][CH2:6][N:7]1[C:15]2[C:14](=[O:16])[N:13]([CH3:17])[C:12](=[O:18])[N:11]([CH3:19])[C:10]=2[N:9]=[CH:8]1.[BH4-].[Na+]>C(O)C>[OH:1][CH:2]([CH3:20])[CH2:3][CH2:4][CH2:5][CH2:6][N:7]1[C:15]2[C:14](=[O:16])[N:13]([CH3:17])[C:12](=[O:18])[N:11]([CH3:19])[C:10]=2[N:9]=[CH:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
O=C(CCCCN1C=NC=2N(C(N(C(C12)=O)C)=O)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of addition
CUSTOM
Type
CUSTOM
Details
for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently heating
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated on a rotary evaporator
FILTRATION
Type
FILTRATION
Details
The insoluble substance is filtered off
CUSTOM
Type
CUSTOM
Details
The extract is crystallised by evaporation

Outcomes

Product
Name
Type
product
Smiles
OC(CCCCN1C=NC=2N(C(N(C(C12)=O)C)=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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